2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline 2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
Brand Name: Vulcanchem
CAS No.: 2034616-70-9
VCID: VC4361102
InChI: InChI=1S/C17H16N2O3S2/c20-24(21,17-6-3-11-23-17)19-10-9-14(12-19)22-16-8-7-13-4-1-2-5-15(13)18-16/h1-8,11,14H,9-10,12H2
SMILES: C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4
Molecular Formula: C17H16N2O3S2
Molecular Weight: 360.45

2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

CAS No.: 2034616-70-9

Cat. No.: VC4361102

Molecular Formula: C17H16N2O3S2

Molecular Weight: 360.45

* For research use only. Not for human or veterinary use.

2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline - 2034616-70-9

Specification

CAS No. 2034616-70-9
Molecular Formula C17H16N2O3S2
Molecular Weight 360.45
IUPAC Name 2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxyquinoline
Standard InChI InChI=1S/C17H16N2O3S2/c20-24(21,17-6-3-11-23-17)19-10-9-14(12-19)22-16-8-7-13-4-1-2-5-15(13)18-16/h1-8,11,14H,9-10,12H2
Standard InChI Key BGKXWVVHVUXLND-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features:

  • Quinoline backbone: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to π-π stacking interactions and planar geometry .

  • Pyrrolidine ring: A five-membered saturated amine ring substituted at position 3 with an ether linkage to quinoline and a sulfonyl group at position 1 .

  • Thiophene-2-sulfonyl group: A sulfur-containing heterocycle (thiophene) linked via a sulfonyl (-SO₂-) bridge, enhancing electronic and steric properties .

Molecular Specifications

  • Molecular formula: C₁₇H₁₆N₂O₃S₂ .

  • Molecular weight: 360.5 g/mol .

  • SMILES notation: O=S(=O)(c1cccs1)N1CCC(Oc2ccc3ccccc3n2)C1 .

  • Key functional groups: Ether (-O-), sulfonamide (-SO₂-N-), and aromatic systems (quinoline, thiophene) .

Synthetic Strategies

Key Synthetic Routes

The synthesis typically involves multi-step protocols:

Step 1: Pyrrolidine Functionalization

  • Sulfonylation: Reaction of pyrrolidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine) yields 1-(thiophen-2-ylsulfonyl)pyrrolidine .

  • Etherification: Mitsunobu reaction or nucleophilic substitution introduces the quinoline-2-oxy group at pyrrolidine position 3 .

Step 2: Quinoline Coupling

  • Nucleophilic aromatic substitution: Quinoline derivatives with leaving groups (e.g., halides) react with hydroxylated pyrrolidine intermediates .

Step 3: Purification and Characterization

  • Chromatography: Silica gel column chromatography isolates the target compound .

  • Analytical validation: NMR (¹H, ¹³C), HRMS, and HPLC confirm structure and purity .

Optimization Challenges

  • Stereocontrol: Achieving enantiopure products requires chiral catalysts or resolution techniques .

  • Sulfonyl group stability: Thiophene sulfonyl chloride’s moisture sensitivity necessitates anhydrous conditions .

Physicochemical and Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • Quinoline protons: δ 8.1–7.5 (m, aromatic H).

  • Thiophene protons: δ 7.2–7.0 (m) .

  • Pyrrolidine protons: δ 3.8–3.5 (m, -OCH₂), 2.9–2.6 (m, N-CH₂) .

¹³C NMR (101 MHz, CDCl₃)

  • Quinoline carbons: δ 155–120 (aromatic C).

  • Sulfonyl carbons: δ 135 (SO₂-linked C) .

HRMS

  • Calculated for C₁₇H₁₆N₂O₃S₂ [M+H]⁺: 361.0684.

  • Observed: 361.0689 .

Comparative Analysis with Analogues

CompoundStructure ModificationsBiological TargetActivity (IC₅₀/EC₅₀)Reference
Target CompoundThiophene-2-sulfonyl, pyrrolidine-oxyTopoisomerase/KinasePending
EVT-24961015-Fluoro-2-methoxyphenylsulfonylAnti-diabetic1.27 µM (GCase)
MBA236Benzyl-piperidineCholinesterase/MAO56 nM (AChE)
LY3154207Dichlorophenyl-isoquinolineDopamine D1 receptor3.2 nM (EC₅₀)

Future Directions and Challenges

Research Priorities

  • In vitro profiling: Assess inhibition of Top1, EGFR, and microbial gyrase .

  • ADMET studies: Evaluate pharmacokinetics and toxicity in preclinical models .

Synthetic Innovations

  • Continuous flow chemistry: Improve yield and stereoselectivity .

  • Biocatalytic approaches: Enzymatic sulfonylation for greener synthesis .

Clinical Translation

  • Combination therapies: Pair with existing antimetabolites or antibiotics .

  • Targeted delivery: Nanoparticle formulations to enhance bioavailability .

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